![molecular formula C13H17N3S B2364691 5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2097891-59-1](/img/structure/B2364691.png)
5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane is a complex organic compound characterized by its unique bicyclic structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves a series of complex organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxygenated derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It is explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-azabicyclo[2.2.1]heptanes: These compounds share a similar bicyclic structure and are used in similar applications.
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds are synthesized via formal [4 + 2] cycloaddition reactions and have applications in drug discovery.
Uniqueness
5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-thia-5-azabicyclo[221]heptane is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its bicyclic structure
Actividad Biológica
5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane is a complex organic compound that has garnered attention for its potential biological activities. The unique structural features, including a bicyclic framework and various functional groups, suggest that this compound may interact with specific biological targets, leading to diverse pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C14H18N4S, with a molecular weight of approximately 278.39 g/mol. The structure consists of a pyrimidine ring, a thiazole moiety, and an azabicyclic framework, which contribute to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical physiological processes. The mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signaling cascades.
- Interference with Nucleic Acid Synthesis : The presence of nitrogen-containing heterocycles suggests potential interactions with DNA or RNA synthesis pathways.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties against various pathogens, including protozoan parasites such as Plasmodium spp. and Trypanosoma spp. .
Table 1: Antimicrobial Activity Against Protozoan Parasites
Compound | Target Pathogen | IC50 (µM) | Selectivity Index |
---|---|---|---|
5-(2-Cyclopropyl-6-methylpyrimidin-4-yl) | Plasmodium falciparum NF54 | 0.087 | 215 |
4-{6-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin]} | Trypanosoma brucei rhodesiense STIB900 | 0.095 | 158 |
Cytotoxicity Studies
Cytotoxicity assessments have shown varying degrees of toxicity against mammalian cell lines, indicating the need for careful evaluation in therapeutic contexts. For instance, cytotoxicity against rat skeletal myoblasts (L6 cells) was measured alongside antimicrobial efficacy to determine selectivity towards pathogenic versus host cells.
Table 2: Cytotoxicity Data
Compound | Cell Line | IC50 (µM) |
---|---|---|
5-(2-Cyclopropyl-6-methylpyrimidin-4-yl) | L6 Skeletal Myoblasts | >10 |
Control (Chloroquine) | L6 Skeletal Myoblasts | 0.5 |
Case Studies
In a recent investigation into the pharmacological properties of azabicyclic compounds, researchers synthesized various derivatives of the bicyclic framework containing pyrimidine substituents. These derivatives were tested for their antiprotozoal activity, revealing promising results for those containing the cyclopropyl-pyrimidine moiety .
Additionally, structural modifications were explored to enhance selectivity and potency against resistant strains of Plasmodium falciparum, demonstrating that the inclusion of specific substituents can significantly impact biological outcomes.
Q & A
Q. What are the key synthetic strategies for constructing the bicyclo[2.2.1]heptane core in this compound?
Category: Basic Research Question
Answer:
The bicyclo[2.2.1]heptane framework is typically synthesized via intramolecular cyclization or ring-closing metathesis. For example, in related azabicyclic systems, multi-step routes involve:
- Step 1: Functionalization of precursor molecules (e.g., proline derivatives) to introduce heteroatoms or substituents.
- Step 2: Cyclization using reagents like NaBH₄ (for reductive amination) or TsCl/Et₃N (for tosylate-mediated ring closure) .
- Step 3: Post-cyclization modifications (e.g., oxidation, cross-coupling) to install pyrimidine or cyclopropyl groups.
Key challenges include stereochemical control and minimizing side reactions.
Q. How can spectroscopic methods resolve structural ambiguities in derivatives of this compound?
Category: Advanced Research Question
Answer:
Structural confirmation requires a combination of:
- NMR: ¹H/¹³C NMR to assign stereochemistry and detect cyclopropyl or thia-azabicyclo distortions. For example, deshielded protons in the bicyclic system (δ 3.5–5.0 ppm) and pyrimidine ring protons (δ 8.0–9.0 ppm) are diagnostic .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formulas, especially for sulfur-containing variants.
- X-ray Crystallography: To unambiguously confirm stereochemistry when NMR data is inconclusive .
Discrepancies in data (e.g., unexpected splitting in NMR) may arise from conformational flexibility or impurities, necessitating iterative purification and analysis.
Q. What experimental design principles optimize reaction yields for introducing the cyclopropyl-pyrimidine moiety?
Category: Advanced Research Question
Answer:
A factorial design approach (e.g., Box-Behnken or central composite design) is recommended to optimize parameters:
- Variables: Temperature, catalyst loading, solvent polarity, and reaction time.
- Response Surface Methodology (RSM): To identify interactions between variables. For instance, polar aprotic solvents (DMF, DMSO) may enhance pyrimidine coupling but risk side reactions at elevated temperatures .
- Validation: Replicate runs at predicted optimal conditions (e.g., 80°C, 10 mol% Pd catalyst) to confirm yield improvements. Statistical software (e.g., Minitab) aids in data analysis .
Q. How do computational methods aid in predicting reactivity or stability of this compound?
Category: Advanced Research Question
Answer:
Computational tools reduce trial-and-error experimentation:
- DFT Calculations: To model transition states for cyclization steps and predict activation energies. For example, the thia-azabicyclo system’s strain energy can be quantified to assess stability .
- Molecular Dynamics (MD): To simulate solvent effects on reaction pathways.
- Machine Learning (ML): Training models on existing reaction databases to predict optimal conditions for novel derivatives .
Contradictions between computational predictions and experimental results (e.g., lower-than-expected yields) may arise from solvation effects not accounted for in simulations.
Q. What strategies address low yields in multi-step syntheses of this compound?
Category: Basic Research Question
Answer:
Yield optimization strategies include:
- Intermediate Purification: Column chromatography or recrystallization after each step to remove byproducts.
- Protecting Groups: Use of tert-butyloxycarbonyl (Boc) or benzyl (Bn) groups to prevent undesired side reactions during cyclization .
- Catalyst Screening: Testing palladium, copper, or enzyme catalysts for coupling steps (e.g., Suzuki-Miyaura for pyrimidine attachment) .
Documented yields for analogous bicyclic systems range from 40–70%, depending on step complexity .
Q. How can researchers validate the biological activity of this compound while ensuring structural integrity?
Category: Advanced Research Question
Answer:
A dual validation approach is critical:
- In Vitro Assays: Conduct dose-response studies (e.g., IC₅₀ determination) alongside stability tests (e.g., HPLC monitoring under physiological pH/temperature) .
- Control Experiments: Compare activity of the parent compound with derivatives lacking the cyclopropyl or thia-azabicyclo groups to isolate pharmacophoric contributions.
- Metabolite Profiling: LC-MS/MS to identify degradation products that may skew bioactivity data .
Q. What are common pitfalls in interpreting XRD or NMR data for this compound?
Category: Advanced Research Question
Answer:
Frequent issues include:
- Pseudosymmetry in XRD: Bicyclic systems may exhibit near-identical bond lengths/angles, leading to incorrect space group assignments. Refinement against low-temperature data mitigates this .
- Dynamic Effects in NMR: Ring puckering in the bicyclo[2.2.1]heptane core can cause signal broadening. Variable-temperature NMR (e.g., 298 K vs. 223 K) clarifies dynamic behavior .
- Impurity Peaks: Residual solvents (e.g., DMSO-d₆) may overlap with compound signals, requiring careful baseline correction.
Propiedades
IUPAC Name |
5-(2-cyclopropyl-6-methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-8-4-12(15-13(14-8)9-2-3-9)16-6-11-5-10(16)7-17-11/h4,9-11H,2-3,5-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUXEQXOUYQUFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CC4CC3CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.